

L-Asparagine-4-13C Monohydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Asparagine-4-13C monohydrate*

Cat. No.: *B1602389*

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CAS Number: 286437-12-5

This technical guide provides an in-depth overview of **L-Asparagine-4-13C monohydrate**, a stable isotope-labeled amino acid crucial for metabolic research. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Data and Physicochemical Properties

L-Asparagine-4-13C monohydrate is a non-essential amino acid where the carbon atom at the 4-position of the side chain is replaced with a ^{13}C isotope. This isotopic labeling allows for the tracing of asparagine's metabolic fate in various biological systems.

Property	Value	References
CAS Number	286437-12-5	[1]
Molecular Formula	$\text{H}_2\text{N}^{13}\text{COCH}_2\text{CH}(\text{NH}_2)\text{CO}_2\text{H} \cdot \text{H}_2\text{O}$	
Molecular Weight	151.13 g/mol	[1]
Isotopic Purity	≥99 atom % ^{13}C	[1]
Appearance	Solid	
Melting Point	233-235 °C (decomposes)	[2]
Solubility	Soluble in water (20 g/L at 20 °C), acids, and alkalis. Practically insoluble in methanol, ethanol, ether, and benzene.	[2]
Optical Activity	$[\alpha]_{25/D} +31.5^\circ$ (c = 1 in 1 M HCl)	
Storage	Store at room temperature. May be moisture-sensitive.	[2]

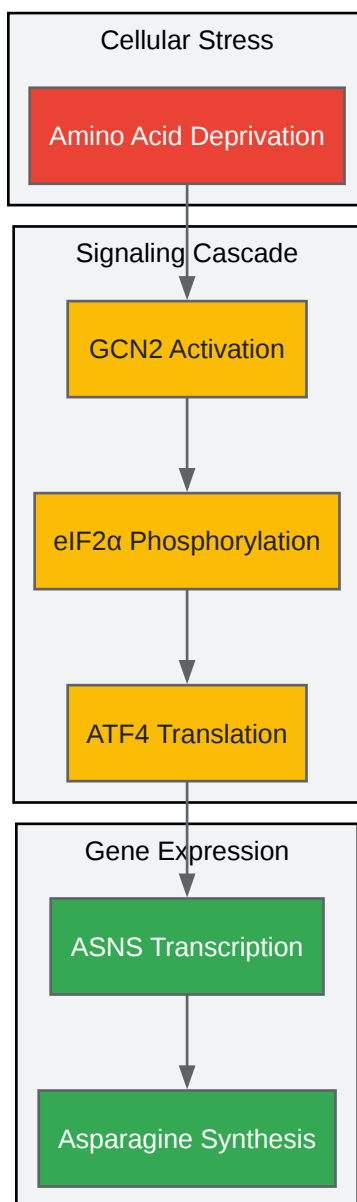
Biological Significance and Signaling Pathways

Asparagine is a crucial amino acid involved in numerous cellular processes, including protein synthesis, nitrogen balance, and as a precursor for other biomolecules. Its metabolism is intricately linked to central carbon metabolism and key cellular signaling pathways that regulate cell growth, proliferation, and stress responses.

Asparagine Synthesis and the ASNS Pathway

Asparagine is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS) in an ATP-dependent reaction.[3][4] The expression of ASNS is tightly regulated by cellular stress conditions, particularly amino acid deprivation. This regulation occurs through the Amino Acid Response (AAR) pathway.[4][5]

Under amino acid starvation, uncharged tRNAs activate the GCN2 kinase, which then phosphorylates the eukaryotic initiation factor 2 α (eIF2 α).^{[5][6]} This phosphorylation leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which in turn binds to the promoter of the ASNS gene to increase its transcription.^{[4][5]}



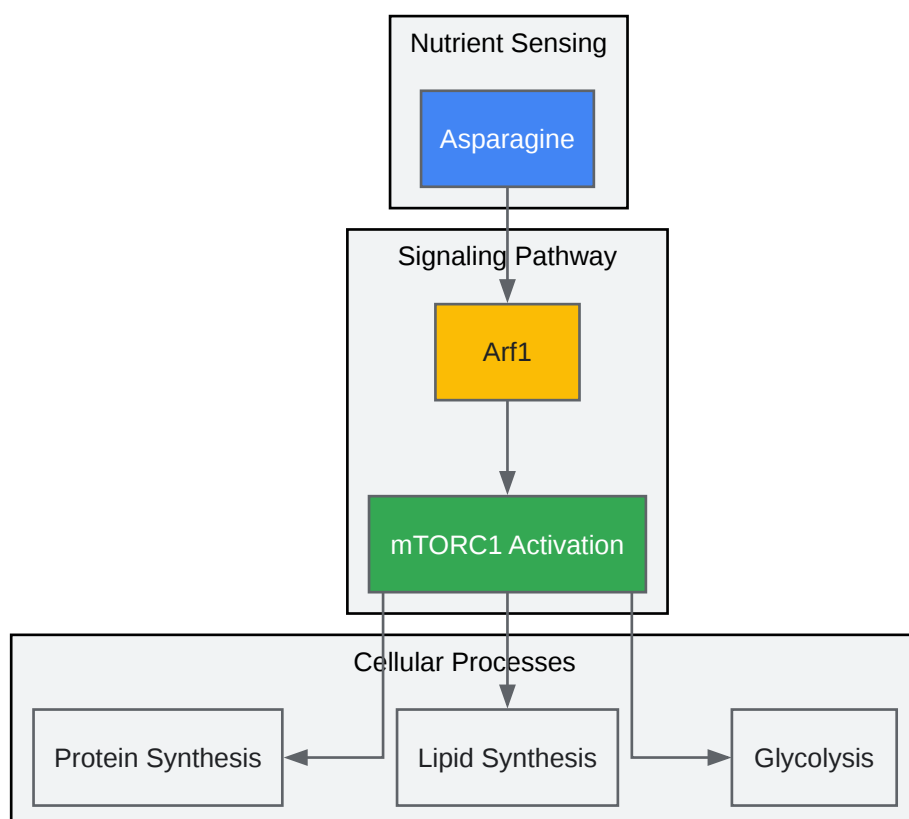
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ASNS Regulation via the AAR Pathway

Asparagine and the mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, responding to various environmental cues, including nutrient availability. Asparagine, along with other amino acids, plays a role in activating mTORC1.[7][8][9]

Asparagine can activate mTORC1 independently of the Rag GTPases, a key component of the canonical amino acid sensing pathway for mTORC1.[7] This alternative pathway involves the ADP-ribosylation factor 1 (Arf1).[7] The activation of mTORC1 by asparagine promotes anabolic processes such as protein and lipid synthesis and can influence thermogenesis and glycolysis in adipose tissues.[8][9]



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Asparagine-mediated mTORC1 Activation

Experimental Protocols

L-Asparagine-4-13C monohydrate is a valuable tracer for metabolic flux analysis (MFA) to quantify the contribution of asparagine to various metabolic pathways. Below are generalized

protocols for cell culture-based tracer experiments.

Cell Culture Labeling Experiment

This protocol outlines the steps for labeling cultured cells with **L-Asparagine-4-13C monohydrate** to trace its incorporation into downstream metabolites.

Materials:

- **L-Asparagine-4-13C monohydrate**
- Cell culture medium deficient in asparagine
- Dialyzed fetal bovine serum (FBS)
- Cultured cells of interest
- Phosphate-buffered saline (PBS), ice-cold
- Quenching solution (e.g., ice-cold 0.9% NaCl solution or methanol)
- Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
- Cell scrapers
- Centrifuge

Procedure:

- **Media Preparation:** Prepare the labeling medium by supplementing asparagine-free medium with a known concentration of **L-Asparagine-4-13C monohydrate** and dialyzed FBS. The final concentration of the tracer will depend on the specific experimental goals.
- **Cell Seeding:** Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
- **Labeling Initiation:** Remove the standard culture medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed labeling medium.

- Incubation: Incubate the cells for a predetermined time course. To determine the point of isotopic steady-state, it is recommended to collect samples at multiple time points.[\[10\]](#)
- Metabolite Quenching and Extraction:
 - Aspirate the labeling medium.
 - Wash the cells rapidly with ice-cold PBS.
 - Add ice-cold quenching solution to arrest metabolism.
 - Scrape the cells in the quenching solution and transfer to a microfuge tube.
 - Centrifuge at high speed at 4°C to pellet the cells.
 - Remove the supernatant and add the pre-chilled extraction solvent.
 - Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.
 - Centrifuge at maximum speed at 4°C to pellet cell debris.
 - Collect the supernatant containing the polar metabolites.
- Sample Analysis: The extracted metabolites can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in asparagine and its downstream metabolites.

Sample Preparation for Mass Spectrometry

This protocol describes the preparation of cell extracts for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Materials:

- Cell extract from the labeling experiment
- Nitrogen gas stream

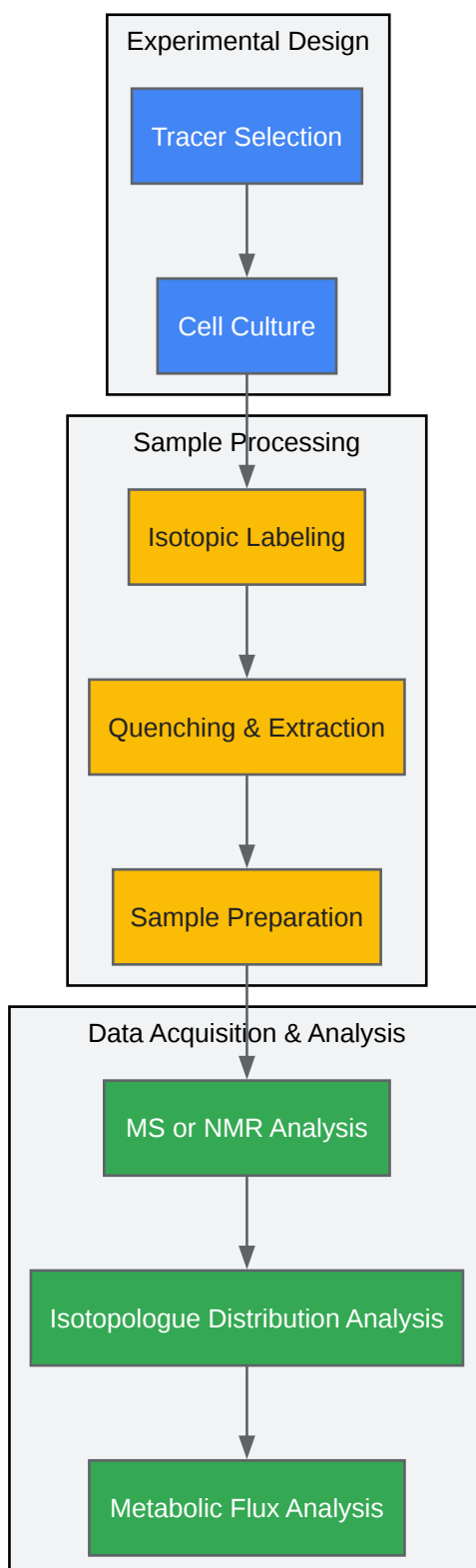
- Derivatization reagents (for GC-MS, e.g., methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))
- Appropriate solvents for resuspension (for LC-MS, e.g., a mixture of water and acetonitrile)

Procedure:

- Drying: Dry the metabolite extract to completeness under a gentle stream of nitrogen gas.
- Derivatization (for GC-MS):
 - Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.
 - Add MTBSTFA and incubate at an elevated temperature (e.g., 60°C) to silylate hydroxyl and amine groups.
- Resuspension (for LC-MS): Resuspend the dried extract in a suitable solvent compatible with the LC method.
- Analysis: Analyze the prepared samples by GC-MS or LC-MS to identify and quantify the mass isotopologues of asparagine and related metabolites.

Experimental Workflow and Data Analysis

The general workflow for a metabolic tracer experiment using **L-Asparagine-4-¹³C monohydrate** involves several key stages, from experimental design to data interpretation.



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Metabolic Tracer Experimental Workflow

Data Analysis: The primary data output from the MS or NMR analysis is the mass isotopologue distribution (MID) for asparagine and other measured metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.). This data is then corrected for the natural abundance of ^{13}C . The corrected MIDs are used in metabolic flux analysis (MFA) software to calculate the intracellular metabolic fluxes.[11][12][13]

Applications in Research

L-Asparagine-4- ^{13}C monohydrate is a powerful tool for investigating various aspects of cellular metabolism and physiology.

- Cancer Metabolism: To study the reliance of cancer cells on exogenous asparagine and the activity of ASNS in asparaginase resistance.[6][14]
- Neurobiology: To investigate the role of asparagine in neurotransmitter synthesis and neuronal metabolism.
- Drug Development: To assess the impact of drug candidates on asparagine metabolism and related pathways.
- Nutritional Science: To trace the metabolic fate of dietary asparagine.[15]

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